2-(allylamino)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC15604080
Molecular Formula: C20H22N4O2S2
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22N4O2S2 |
|---|---|
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | (5Z)-3-butan-2-yl-5-[[9-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C20H22N4O2S2/c1-5-9-21-16-14(18(25)23-10-7-8-12(3)17(23)22-16)11-15-19(26)24(13(4)6-2)20(27)28-15/h5,7-8,10-11,13,21H,1,6,9H2,2-4H3/b15-11- |
| Standard InChI Key | RYEWBFPBNQARHK-PTNGSMBKSA-N |
| Isomeric SMILES | CCC(C)N1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCC=C)/SC1=S |
| Canonical SMILES | CCC(C)N1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCC=C)SC1=S |
Introduction
2-(allylamino)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound belonging to the class of pyrido[1,2-a]pyrimidin-4-ones. This compound features a unique structure characterized by an allylamino group, a sec-butyl group, and a thiazolidinone moiety. Its molecular formula is not explicitly provided in the available literature, but it is closely related to compounds with similar structures, such as those described in chemical databases.
Synthesis
The synthesis of this compound typically involves multi-step reactions. A common synthetic route includes the use of derivatives of pyrido[1,2-a]pyrimidin-4-one, allylamine, and sec-butyl isothiocyanate. The process may involve purification steps such as crystallization or chromatography to isolate the desired product from by-products and unreacted materials.
Biological Activities
Research indicates that this compound exhibits significant biological activities, including potential antimicrobial and anticancer properties. The mechanism of action may involve the inhibition of specific enzymes involved in cellular proliferation, suggesting its utility in cancer therapy. Interaction studies are crucial for understanding how the compound interacts with biological targets, which can elucidate its mechanism of action and potential clinical applications.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-(allylamino)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. For example:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(propylamino)-3-(Z)-(3-sec-butyl)-4H-pyrido[1,2-a]pyrimidin | Similar pyrido structure but with propyl instead of allyl | Different biological activity profile |
| 7-methyl-thiazolidine derivative | Contains thiazolidine moiety but lacks pyrido structure | Potentially different reactivity |
| 3-sec-butyl derivative | Shares sec-butyl group but differs in nitrogen functionality | Varying pharmacological effects |
Applications and Future Research
The compound represents significant potential for further research in medicinal chemistry and related fields due to its complex structure and diverse applications in scientific research. Its unique combination of functional groups distinguishes it from similar compounds, potentially leading to unique biological activities and applications not found in its analogs.
Given the limitations of available literature, further studies are needed to fully elucidate the properties and applications of 2-(allylamino)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This includes detailed structural analysis, biological activity assessments, and exploration of its potential therapeutic uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume